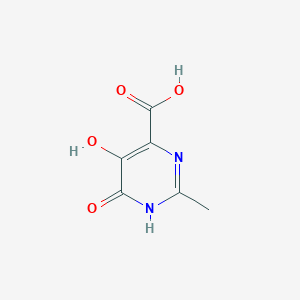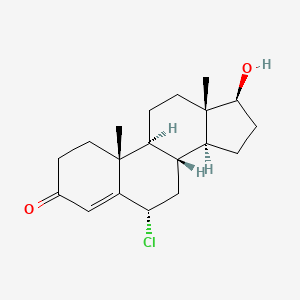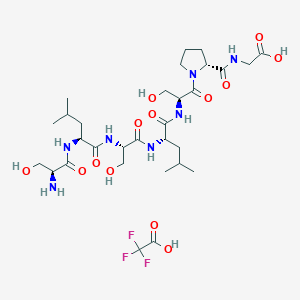
2-(3,5-Dimethoxyphenyl)thiazolidine
説明
2-(3,5-Dimethoxyphenyl)thiazolidine, commonly known as DMTP, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a thiazolidine derivative of the phenyl group, with two methoxy groups attached to the 3 and 5 positions of the phenyl ring. DMTP is a useful chemical for studying the effects of organic compounds on various biochemical and physiological systems.
科学的研究の応用
Anticancer Activity
Thiazolidine derivatives, including 2-(3,5-Dimethoxyphenyl)thiazolidine , have been studied for their potential anticancer properties. The presence of the thiazolidine ring has been associated with the inhibition of cancer cell growth and proliferation. Researchers are exploring these compounds as possible therapeutic agents against various types of cancer, leveraging their ability to interfere with cell signaling pathways that are crucial for tumor development and survival .
Antimicrobial Properties
The antimicrobial activity of thiazolidine compounds is another significant area of research. These molecules have shown effectiveness against a range of bacterial and fungal pathogens. The structural features of 2-(3,5-Dimethoxyphenyl)thiazolidine may be optimized to enhance its selectivity and potency as an antimicrobial agent, potentially leading to the development of new antibiotics .
Anti-inflammatory and Analgesic Effects
Thiazolidine derivatives are known to exhibit anti-inflammatory and analgesic effects. This makes them valuable in the treatment of inflammatory diseases and pain management. The research into 2-(3,5-Dimethoxyphenyl)thiazolidine could uncover novel mechanisms of action and contribute to the creation of more effective anti-inflammatory medications .
Antidiabetic Activity
The antidiabetic potential of thiazolidine derivatives is a promising field of study. These compounds can act on various targets within the body to regulate blood sugar levels2-(3,5-Dimethoxyphenyl)thiazolidine may offer a new approach to managing diabetes, with ongoing research aimed at understanding its effects on insulin secretion and glucose metabolism .
Neuroprotective Applications
Research has indicated that thiazolidine derivatives can have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The exploration of 2-(3,5-Dimethoxyphenyl)thiazolidine in this context focuses on its potential to protect neuronal cells from damage and improve cognitive functions .
Antioxidant Properties
The antioxidant activity of thiazolidine compounds is another area of interest due to their ability to neutralize free radicals and reduce oxidative stress. This property of 2-(3,5-Dimethoxyphenyl)thiazolidine could be harnessed in the prevention and treatment of diseases caused by oxidative damage, such as cardiovascular diseases and aging-related disorders .
作用機序
- The primary target of 2-(3,5-Dimethoxyphenyl)thiazolidine is peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor predominantly expressed in adipose tissue .
Target of Action
Mode of Action
特性
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDFKTPJWKUBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NCCS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)thiazolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1462106.png)


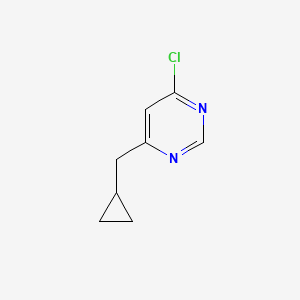

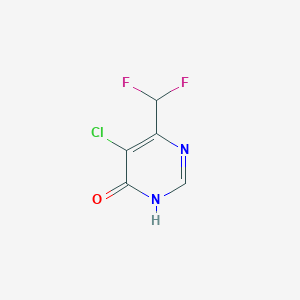
![2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1462116.png)
